molecular formula C13H20ClNO B015152 Threo-Dihydrobupropion CAS No. 92264-82-9

Threo-Dihydrobupropion

Katalognummer B015152
CAS-Nummer: 92264-82-9
Molekulargewicht: 241.76 g/mol
InChI-Schlüssel: NDPTTXIBLSWNSF-JOYOIKCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, or TBAPC, is a synthetic organic compound with a variety of potential applications in scientific research. TBAPC has been studied for its potential use in the synthesis of different compounds, as well as its biochemical and physiological effects on cells and organisms.

Wissenschaftliche Forschungsanwendungen

Pharmakokinetische Studien

Threo-Dihydrobupropion wird häufig in pharmakokinetischen Studien eingesetzt. Beispielsweise wurde eine stereoselektive Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)-Methode entwickelt, um die Enantiomere von Bupropion, 4-Hydroxybupropion und Erythro- und this compound zu trennen und zu quantifizieren . Diese Methode wurde verwendet, um die stereoselektive Pharmakokinetik von Bupropion und seinen Metaboliten bei gesunden Freiwilligen zu bestimmen .

Forschung zum Arzneimittelstoffwechsel

this compound ist ein wichtiger Metabolit von Bupropion, einem häufig verschriebenen Antidepressivum und Medikament zur Raucherentwöhnung. Daher wird es häufig in der Forschung zum Arzneimittelstoffwechsel eingesetzt. Studien haben gezeigt, dass Bupropion-Metaboliten, die durch Oxidation und Reduktion gebildet werden, pharmakologische Aktivität aufweisen .

Studien zur Arzneimittelwechselwirkung

Aufgrund seiner pharmakologischen Aktivität wird this compound auch in Studien zur Arzneimittelwechselwirkung eingesetzt. Das Verständnis, wie Bupropion und seine Metaboliten mit anderen Arzneimitteln wechselwirken, kann helfen, potenzielle Arzneimittelwechselwirkungen vorherzusagen und die Patientensicherheit zu verbessern .

Entwicklung analytischer Methoden

this compound wird bei der Entwicklung analytischer Methoden eingesetzt. Beispielsweise wurde eine neuartige, umgekehrte Phasen-Chirale-HPLC-MS/MS-Methode entwickelt, die eine gleichzeitige Trennung und Quantifizierung der Enantiomere von Bupropion, 4-Hydroxybupropion und denjenigen von Threo- und Erythro-Dihydrobupropion im menschlichen Plasma ermöglichte .

Wirkmechanismus

Target of Action

Threo-dihydrobupropion primarily targets the neurotransmitters norepinephrine, dopamine, and serotonin . It weakly inhibits the reuptake of these neurotransmitters, thereby prolonging their duration of action within the neuronal synapse . Additionally, it has been reported to inhibit α3β4 nicotinic acetylcholine receptors .

Mode of Action

By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, this compound increases the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects depending on the specific neurotransmitter and the location in the brain .

Biochemical Pathways

This compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The compound is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into threo-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .

Pharmacokinetics

This compound circulates at higher concentrations than bupropion during bupropion therapy . The plasma protein binding of this compound is 42% . Its elimination half-life is approximately 37 hours . These pharmacokinetic properties influence the bioavailability of this compound and its overall therapeutic effect .

Result of Action

The inhibition of neurotransmitter reuptake by this compound can lead to various molecular and cellular effects. For instance, it is about 20% as pharmacologically potent as bupropion and in the range of 20 to 50% as potent as bupropion in mouse models of depression . Moreover, administration of this compound in mice produces seizures at sufficiently high doses similarly to bupropion and other metabolites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, genetic variations in the enzymes that metabolize this compound can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, lifestyle, and concomitant medications can also influence the action of this compound .

Biochemische Analyse

Biochemical Properties

Threo-dihydrobupropion interacts with various enzymes and proteins in the body. It is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The nature of these interactions involves enzymatic reduction, where the enzymes act as catalysts to facilitate the conversion of bupropion to this compound .

Cellular Effects

The cellular effects of this compound are not fully understood. As a metabolite of bupropion, it may contribute to the overall pharmacological activity of the parent drug. Bupropion is known to inhibit the reuptake of dopamine and norepinephrine, which could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its formation from bupropion via enzymatic reduction. The enzymes 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases catalyze this reaction, converting the ketone group in bupropion to a secondary alcohol group in this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits significant stereoselective disposition . The plasma exposure of this compound A is almost five times higher than this compound B . This indicates that the effects of this compound can change over time, potentially due to differences in its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Studies on bupropion, the parent drug, have shown that its effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of bupropion. It is formed via reduction of the ketone group in bupropion by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . This metabolic pathway could also involve other enzymes or cofactors and could affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that the plasma protein binding of this compound is 42% , which could influence its transport and distribution.

Eigenschaften

IUPAC Name

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431488
Record name (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92264-82-9
Record name rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92264-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threohydrobupropion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THREOHYDROBUPROPION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.